1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one
Description
1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one is a chlorinated aromatic ketone characterized by a 3-amino-4-chlorophenyl group attached to a 1-chloropropan-2-one moiety. Its molecular formula is C₉H₈Cl₂NO, with a molecular weight of 232.08 g/mol. The compound features two chlorine atoms: one on the phenyl ring (4-position) and another on the α-carbon of the propan-2-one group.
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(3-amino-4-chlorophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(11)6-2-3-7(10)8(12)4-6/h2-4,9H,12H2,1H3 |
InChI Key |
NBOOCYXSKPSPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one typically involves the reaction of 3-amino-4-chlorobenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chloropropan-2-one Derivatives
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Cl, CF₃S) : Enhance electrophilicity of the ketone, increasing reactivity in nucleophilic substitutions .
- Bulkier Groups (e.g., cyclopropyl) : Modify steric hindrance, affecting metabolic stability and target binding .
Physicochemical Properties
- Lipophilicity: Compounds with trifluoromethylthio groups (e.g., 368.75 g/mol analog in Table 1) exhibit higher logP values compared to amino-substituted derivatives, influencing membrane permeability .
- Melting Points: Chalcone derivatives (e.g., enones) typically have lower melting points than chloropropanones due to reduced crystallinity from conjugation .
Biological Activity
1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. The presence of both amino and halogen substituents in its structure enhances its potential for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and potential applications in drug development.
Chemical Structure
The molecular formula of 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one is C10H10Cl2N2O, with a molecular weight of approximately 233.11 g/mol. Its structure includes an amino group and a chlorophenyl moiety, which are crucial for its biological interactions.
Research indicates that 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one exhibits significant activity against various targets, including kinases and other enzymes. The compound's ability to interact with specific protein sites allows it to function as an inhibitor in several pathways:
- Kinase Inhibition : The compound has been reported to inhibit specific kinases effectively, which are critical in cell signaling and proliferation pathways .
- Antiproliferative Activity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one and its derivatives:
Case Studies
Several case studies have demonstrated the efficacy of 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one in preclinical settings:
- Anticancer Studies : In vitro studies have shown that the compound exhibits antiproliferative effects on MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin . Flow cytometry analysis indicated that the compound induces G1 phase arrest and triggers apoptosis through caspase activation.
- Inhibition of Leishmania infantum : A study evaluated the activity of derivatives related to 1-(3-Amino-4-chlorophenyl)-1-chloropropan-2-one against Leishmania infantum. The compounds demonstrated significant inhibition of trypanothione reductase, an essential enzyme for parasite survival, with promising IC50 values indicating potential for further development as anti-leishmanial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
